molecular formula C21H21N3O4 B3737256 2-hydroxy-2,2-bis(2-methoxyphenyl)-N'-2-pyridinylacetohydrazide

2-hydroxy-2,2-bis(2-methoxyphenyl)-N'-2-pyridinylacetohydrazide

Cat. No.: B3737256
M. Wt: 379.4 g/mol
InChI Key: SMSNMVYAGDHYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-2,2-bis(2-methoxyphenyl)-N'-2-pyridinylacetohydrazide, also known as BHQ or BHAH, is a chemical compound that has been widely studied for its potential applications in scientific research. BHQ is a hydrazide derivative with a molecular formula of C24H22N4O3 and a molecular weight of 414.46 g/mol.

Mechanism of Action

The mechanism of action of 2-hydroxy-2,2-bis(2-methoxyphenyl)-N'-2-pyridinylacetohydrazide is not fully understood. However, it has been suggested that this compound exerts its biological effects through the inhibition of certain enzymes and the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models, and inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. This compound has also been shown to chelate heavy metals such as lead and cadmium, thereby reducing their toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-hydroxy-2,2-bis(2-methoxyphenyl)-N'-2-pyridinylacetohydrazide is its versatility in scientific research. It can be used for a wide range of applications, including as a fluorescent probe, chelating agent, and anti-cancer agent. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the safe dosage of this compound for laboratory experiments.

Future Directions

There are several future directions for the study of 2-hydroxy-2,2-bis(2-methoxyphenyl)-N'-2-pyridinylacetohydrazide. One potential application is in the field of nanotechnology, where this compound could be used as a building block for the synthesis of new materials. Additionally, this compound could be further studied for its potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's. Finally, the development of new synthesis methods for this compound could lead to improved yields and reduced costs, making it more accessible for scientific research.

Scientific Research Applications

2-hydroxy-2,2-bis(2-methoxyphenyl)-N'-2-pyridinylacetohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has also been used as a fluorescent probe for the detection of metal ions and as a chelating agent for the removal of heavy metals from water.

Properties

IUPAC Name

2-hydroxy-2,2-bis(2-methoxyphenyl)-N'-pyridin-2-ylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-27-17-11-5-3-9-15(17)21(26,16-10-4-6-12-18(16)28-2)20(25)24-23-19-13-7-8-14-22-19/h3-14,26H,1-2H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSNMVYAGDHYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C2=CC=CC=C2OC)(C(=O)NNC3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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